Product packaging for KIO-301 (chloride) (hydrochloride)(Cat. No.:)

KIO-301 (chloride) (hydrochloride)

Cat. No.: B12386466
M. Wt: 544.6 g/mol
InChI Key: FVSAVJQVBHJBGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Photoswitch Compounds in Biological Systems

Photoswitch compounds are molecules that can change their shape and properties in response to light. rsc.orgnih.gov This unique characteristic allows for the precise control of biological processes with high spatial and temporal accuracy. core.ac.uk

Principles of Azobenzene-Based Molecular Photoswitches

Azobenzene-based photoswitches are a prominent class of these compounds. rsc.org They can exist in two different shapes, or isomers: a stable, straight form called the trans isomer, and a less stable, bent form called the cis isomer. rsc.org By shining light of a specific color, or wavelength, the molecule can be switched from one form to the other. rsc.org This change in shape is accompanied by a change in the molecule's properties, such as its polarity. core.ac.uk

This ability to reversibly change shape and properties with light is the key principle behind their use in biological systems. nih.gov By attaching an azobenzene (B91143) photoswitch to a biological molecule, such as a protein, it's possible to control the function of that molecule with light. rsc.org For example, shining one color of light might turn the protein "on," while another color of light, or the absence of light, could turn it "off." The use of visible light is particularly advantageous in biological systems to avoid the potential damage that can be caused by ultraviolet (UV) light. acs.org

Evolution of Photoswitch Technology in Neurobiology

The application of photoswitch technology has seen significant advancements in the field of neurobiology. frontiersin.org Initially, researchers developed light-sensitive molecules that could be injected into the eye to attach to nerve cells and initiate signals to the brain. sciencedaily.com This opened up possibilities for treating not only retinal diseases but also other central nervous system disorders. sciencedaily.com

A key development has been the creation of photoswitchable tethered ligands (PTLs). These are molecules that can be chemically attached to specific receptors on neurons, allowing for precise control of neuronal activity with light. nih.gov This approach avoids the need for genetic modifications, offering a less invasive method for controlling nerve cell function. nih.gov The ability to use light to control neuronal activity with high precision has become a powerful tool for understanding how the nervous system works and for developing new therapies for neurological disorders. core.ac.uk

The Context of Inherited Retinal Degenerative Diseases

Inherited retinal degenerative diseases, such as retinitis pigmentosa (RP), are a group of genetic disorders that cause progressive vision loss. medscape.com

Pathophysiology of Photoreceptor Degeneration in Retinitis Pigmentosa and Related Conditions

Retinitis pigmentosa is characterized by the progressive death of photoreceptor cells in the retina, primarily the rods, followed by the cones. nih.govfrontiersin.org Rods are responsible for vision in low light, so their loss leads to night blindness and a gradual narrowing of the visual field. nih.gov The subsequent loss of cones, which are responsible for central and color vision, results in severe visual impairment and can ultimately lead to blindness. nih.gov

This degeneration is caused by mutations in any of over 150 different genes. nih.govreportablenews.com These mutations disrupt the normal function and structure of photoreceptor cells, leading to their death through a process called apoptosis. medscape.comrjptonline.org As the photoreceptors die, the retina's oxygen consumption decreases, which can lead to a state of hyperoxia (excess oxygen) that further damages the remaining retinal cells. nih.govnih.gov

Functional Role of Retinal Ganglion Cells (RGCs) in Degenerated Retina

Retinal ganglion cells (RGCs) are the output neurons of the retina; their axons form the optic nerve, which transmits visual information from the eye to the brain. youtube.comyoutube.com In a healthy retina, RGCs receive signals from photoreceptors and relay them to the brain. kiorapharma.com

Importantly, in diseases like retinitis pigmentosa, even after the photoreceptors have degenerated, a significant number of RGCs remain viable. kiorapharma.comnih.gov However, without the input from photoreceptors, these surviving RGCs are unable to respond to light, effectively leaving the communication channel to the brain intact but silent. fightingblindness.org This makes the surviving RGCs an ideal target for therapies aimed at restoring vision. kiorapharma.com

KIO-301 (chloride) (hydrochloride) as a Novel Therapeutic Concept

KIO-301 is a small, light-sensitive molecule, specifically an azobenzene-based photoswitch, designed to restore vision in patients with inherited retinal diseases like retinitis pigmentosa. arvojournals.orgberkeley.eduophthalmologytimes.com It represents a novel therapeutic approach because it is "mutation agnostic," meaning it has the potential to work regardless of the specific gene mutation causing the disease. reportablenews.comkiorapharma.com

The core concept behind KIO-301 is to make the surviving retinal ganglion cells light-sensitive. kiorapharma.com The molecule is designed to enter these RGCs. kiorapharma.com In the absence of light, KIO-301 remains in its inactive, linear "off" position. kiorapharma.com When exposed to light, it changes shape to its active "on" position, which in turn activates the RGCs, causing them to send signals to the brain as if they were receiving input from healthy photoreceptors. kiorapharma.com This process is reversible, allowing the RGCs to be turned on and off by the presence or absence of light. kiorapharma.com

Preclinical studies with a similar molecule, BENAQ, demonstrated the ability to make RGCs light-sensitive. arvojournals.org This led to the development of KIO-301 for human use. arvojournals.org Early clinical trial results for KIO-301 have been promising, showing improvements in light perception, visual acuity, and functional vision in patients with severe vision loss due to retinitis pigmentosa. fightingblindness.orgarvojournals.orgophthalmologytimes.com

Research Findings on KIO-301

Classification as a Small Molecule Molecular Photoswitch

KIO-301 is classified as a small molecule molecular photoswitch. kiorapharma.comberkeley.edufightingblindness.orgarvojournals.org Specifically, it is an azobenzene-based compound. arvojournals.orgarvojournals.org This class of molecules is characterized by its ability to change conformation in response to light. kiorapharma.comreportablenews.com KIO-301 exists in two states: a linear "off" position in the absence of light and a bent "on" position when exposed to light. kiorapharma.com This reversible isomerization is the fundamental principle behind its function as a photoswitch. reportablenews.com

The molecule is designed to be taken up by specific cells in the retina and, once inside, can be activated by light to modulate the activity of those cells. kiorapharma.comarvojournals.org This targeted action allows for the precise control of cellular function using light as an external trigger.

Strategic Approach to Bypassing Degenerated Photoreceptors

In many inherited retinal diseases, such as retinitis pigmentosa (RP), the primary cause of vision loss is the progressive degeneration of photoreceptor cells (rods and cones). kiorapharma.comfightingblindness.orgkiorapharma.com However, other retinal neurons, particularly the retinal ganglion cells (RGCs), often remain viable. kiorapharma.comfightingblindness.orgkiorapharma.com KIO-301 leverages this fact by strategically bypassing the damaged photoreceptors and directly targeting the surviving RGCs. kiorapharma.comberkeley.edufightingblindness.orgkiorapharma.com

The process involves KIO-301 selectively entering the RGCs. kiorapharma.comophthalmologytimes.com Once inside, the molecule lodges within voltage-gated ion channels. arvojournals.orgreportablenews.com When light strikes the retina, KIO-301 undergoes its conformational change, which in turn alters the flow of ions through these channels. kiorapharma.comreportablenews.com This disruption of ion flow activates the RGCs, causing them to send a neural signal to the brain that is interpreted as light. kiorapharma.comkiorapharma.com In the absence of light, the molecule reverts to its inactive state, stopping the signal. kiorapharma.comkiorapharma.com This mechanism effectively turns the RGCs into novel, light-sensitive cells, creating a back-up system for the lost photoreceptors. fightingblindness.org

Gene-Mutation Agnostic Modality for Retinal Disorders

A significant advantage of KIO-301 is its gene-mutation agnostic approach to treating retinal disorders. arvojournals.org Retinitis pigmentosa, for example, can be caused by mutations in over 150 different genes. reportablenews.com Developing a specific gene therapy for each mutation is a monumental challenge.

KIO-301 circumvents this issue because its mechanism of action does not depend on the specific genetic defect causing photoreceptor degeneration. berkeley.edu By directly bestowing light sensitivity to the downstream RGCs, it offers a potential treatment for a broad range of inherited retinal diseases, regardless of the underlying genetic cause. arvojournals.orgeyefox.com This makes KIO-301 a promising therapeutic option for a wider patient population with various forms of retinal dystrophy. arvojournals.orgeyefox.com

Detailed Research Findings

Clinical trials have provided initial evidence for the potential of KIO-301. The ABACUS-1 phase 1/2 trial investigated the safety and efficacy of a single intravitreal injection of KIO-301 in individuals with advanced RP. arvojournals.org

Table 1: Key Findings from the ABACUS-1 Trial

Endpoint Observation Citation
Safety Excellent safety profile with only one instance of mild, possibly drug-related ocular hypertension. No intraocular inflammation was observed. arvojournals.org
Visual Function Concordant improvements in light perception, visual acuity, and field of vision. arvojournals.org
Functional Vision Mobility and orientation test success increased from 25% at baseline to 65% at day 14. arvojournals.org
Brain Activity Functional MRI (fMRI) showed a clear increase in activity in the primary (V1) and extra-striate visual cortex. arvojournals.orgkiorapharma.com
Patient-Reported Outcomes Participants reported an improved quality of life. One patient with no light perception at baseline recovered light perception with projection by day 7. arvojournals.org

Further analysis of the ABACUS-1 data, presented at the Association for Research in Vision and Ophthalmology (ARVO) 2024 annual meeting, showed a statistically significant increase in visual cortex activity from baseline at all assessed timepoints. kiorapharma.com

Table 2: ABACUS-1 fMRI Results - Change in Visual Cortex Activity (Voxels)

Timepoint Mean Change from Baseline (± Standard Deviation) p-value Citation
Day 2 1574.0 ± 689.7 <0.05 kiorapharma.com
Day 14 1061.8 ± 632.1 <0.05 kiorapharma.com
Day 28 1110.8 ± 478.4 <0.05 kiorapharma.com

These findings demonstrate a proof-of-concept for vision restoration with KIO-301 and support the initiation of larger, randomized, controlled trials. arvojournals.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H39Cl2N5O B12386466 KIO-301 (chloride) (hydrochloride)

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C29H39Cl2N5O

Molecular Weight

544.6 g/mol

IUPAC Name

[2-[4-[[4-[benzyl(ethyl)amino]phenyl]diazenyl]anilino]-2-oxoethyl]-triethylazanium;chloride;hydrochloride

InChI

InChI=1S/C29H37N5O.2ClH/c1-5-33(22-24-12-10-9-11-13-24)28-20-18-27(19-21-28)32-31-26-16-14-25(15-17-26)30-29(35)23-34(6-2,7-3)8-4;;/h9-21H,5-8,22-23H2,1-4H3;2*1H

InChI Key

FVSAVJQVBHJBGV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)NC(=O)C[N+](CC)(CC)CC.Cl.[Cl-]

Origin of Product

United States

Synthetic Methodologies and Structure Activity Relationship Studies of Kio 301 Chloride Hydrochloride

Chemical Synthesis Pathways for Azobenzene (B91143) Linkage Formation

The core of KIO-301's photoswitchable character lies in its azobenzene moiety. The synthesis of this critical component can be achieved through various chemical pathways, primarily involving the formation of the N=N double bond.

Utilization of Aromatic Amines and Diazines as Precursors

A prominent method for creating the azobenzene linkage involves the use of aromatic amines and diazines as starting materials. rsc.orgnih.gov One common approach is the Mills reaction, which involves the reaction between an aromatic nitroso derivative and an aniline. rsc.org Another established method is the Wallach reaction, where azoxybenzenes are transformed into 4-hydroxy substituted azoderivatives in an acidic medium. rsc.org

More contemporary methods have also been developed. For instance, the oxidative coupling of primary aromatic amines, catalyzed by enzymes like laccase, offers a milder reaction condition. nih.gov This enzymatic process promotes the aerobic oxidation of the amine to form an unstable amino cation radical, which then couples to form the azo bond. nih.gov Additionally, N-aryl-N′-silyldiazenes have been utilized as kinetically stable aryl nucleophilic reagents in palladium-catalyzed C-N coupling reactions with aryl halides to produce asymmetrical azobenzene derivatives. nih.govmdpi.com

Coupling Reactions in the Synthesis of the Azobenzene Moiety

Various coupling reactions are instrumental in forming the azobenzene structure. The azo coupling reaction, which involves the coupling of diazonium salts with activated aromatic compounds, is a classical and widely used method. rsc.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, have emerged as powerful tools for the late-stage functionalization of azobenzenes, allowing for the introduction of diverse substituents. thieme-connect.com

The Suzuki-Miyaura reaction, for example, couples (pseudo)-halogenated azobenzenes with boronic acids or esters. thieme-connect.com The Buchwald-Hartwig cross-coupling is employed to form C-N bonds, as demonstrated in the synthesis of 3,5-bis[N′-Boc-N′-(4-methoxyphenyl)hydrazino]azobenzene. thieme-connect.com Furthermore, copper- and palladium-catalyzed coupling reactions of aryl hydrazides with aryl halides, followed by copper(I)-mediated oxidation, provide a practical route to azobenzenophanes. acs.org The oxidative coupling of anilines to azobenzenes can also be achieved using heterogeneous manganese oxide catalysts. rsc.org

Quaternization Strategies for Amine Groups in KIO-301 (chloride) (hydrochloride)

Quaternization of the amine groups in the KIO-301 structure is a critical step, as the resulting quaternary ammonium (B1175870) compounds enhance water solubility and influence the molecule's interaction with biological targets. nih.gov This process involves the alkylation of tertiary amines. google.com

A general method for quaternization involves reacting a tertiary amine with an alkylating agent. google.com In the context of creating molecules for biological applications, it is often desirable to perform this reaction under conditions that are compatible with other functional groups in the molecule. The use of a sterically hindered organic base of greater base strength than the amine to be alkylated can facilitate the reaction and improve yields. google.com The choice of solvent and reaction temperature are also important parameters to control to avoid undesirable side reactions. google.comgoogle.com For instance, temperatures are typically kept moderate, ranging from 0° to 50° C, to maintain the integrity of the polymer matrix in membrane applications. google.com The introduction of charged groups, such as quaternary amines, significantly increases the water solubility of organic molecules, a crucial property for compounds intended for intravitreal delivery like KIO-301. nih.gov

Structure-Activity Relationship (SAR) Studies of KIO-301 (chloride) (hydrochloride) and Related Photoswitches

The therapeutic efficacy of KIO-301 is intrinsically linked to its molecular structure, which dictates its photoswitching properties and its interaction with retinal cells.

Impact of Azobenzene Isomerism on Photoswitching Efficiency

The central feature of azobenzene-based photoswitches like KIO-301 is their ability to undergo reversible isomerization between a thermally stable trans isomer and a metastable cis isomer upon light irradiation. rsc.orgiris-biotech.de The trans isomer is generally planar, while the cis isomer has a non-planar, bent structure. rsc.orgiris-biotech.de This geometric change is the basis for its function as a molecular switch. rsc.org

The efficiency of this photoswitching is influenced by several factors. The substitution pattern on the azobenzene core can significantly affect the absorption spectra of the two isomers and their thermal stability. nih.gov For example, "push-pull" azobenzenes, which have both electron-donating and electron-withdrawing substituents, can exhibit red-shifted absorption bands, allowing for isomerization with visible light instead of potentially harmful UV light. rsc.orgnih.gov The substitution of all four ortho positions with methoxy (B1213986) groups in an amidoazobenzene derivative led to a red shift in the n-π* band of the trans isomer, enabling trans-to-cis photoswitching with green light. acs.org The environment surrounding the azobenzene molecule, such as being confined within a molecular cage, can also have a profound effect on its switching behavior. nih.gov

Parameter Effect on Photoswitching Reference
Substitution Pattern Can red-shift absorption bands, enabling the use of visible light for isomerization. rsc.orgnih.gov
Ortho-Substitution Can lead to a red shift of the n-π* band, allowing for photoswitching with longer wavelength light. acs.org
Molecular Confinement Can significantly alter the switching behavior of the azobenzene. nih.gov
Isomer Geometry The planar trans and non-planar cis forms have different stabilities and interactions with their environment. rsc.orgiris-biotech.de

Structural Determinants for Retinal Ganglion Cell Selectivity and Entry

KIO-301 is designed to selectively target and enter retinal ganglion cells (RGCs), the neurons that survive in many forms of retinal degeneration and transmit visual signals from the eye to the brain. kiorapharma.comkiorapharma.com Preclinical studies have shown that KIO-301, and its precursor BENAQ, selectively enter RGCs. arvojournals.orgpatsnap.com

Optimization of Photopharmacological Properties through Molecular Design

The optimization of photoswitchable ion channel blockers like KIO-301 is a multi-faceted process aimed at enhancing their efficacy, safety, and suitability for clinical applications. The molecular design of these compounds generally involves three key components: a pharmacophore "head" that interacts with the biological target, a photoisomerizable azobenzene "core," and a "tail" that can be modified to fine-tune the molecule's properties. nih.gov

Early-generation photoswitchable quaternary ammonium (QAQ) compounds, such as AAQ, required UV light for photoisomerization from the trans to the cis isomer. nih.gov This limitation prompted the development of second-generation photoswitches, like DENAQ, which are sensitive to visible light and relax thermally to the blocking trans form in the dark. retinalphysician.com This modification was a significant step towards a more clinically viable compound for vision restoration, as it eliminated the need for potentially damaging UV light.

Further molecular design efforts focused on improving the potency and duration of action of these second-generation photoswitches. This led to the development of BENAQ, the precursor to KIO-301. retinalphysician.com In preclinical studies, BENAQ demonstrated a 20-fold higher potency compared to DENAQ. the-scientist.com This enhanced potency is attributed to modifications in the "tail" of the molecule, which influences its interaction with the target ion channels and its pharmacokinetic profile. the-scientist.comresearchgate.net Specifically, the replacement of the diethylamino group in DENAQ with a benzyl(ethyl)amino group in BENAQ was a key structural change.

The general structure of these azobenzene-based photoswitches consists of an azobenzene core with a quaternary ammonium head group, which acts as the potassium channel blocker, and a variable tertiary amine tail. The electron-donating nature of the tail influences the spectral properties of the azobenzene core.

Table 1: Comparison of Second-Generation Photoswitches

Compound Key Structural Feature Potency (EC50) Duration of Action
DENAQ Diethylamino tail 177 µM Shorter
BENAQ Benzyl(ethyl)amino tail 9.5 µM Longer (up to 2 weeks)

Data sourced from preclinical studies. researchgate.net

The design of KIO-301 and its precursors is an example of a medicinal chemistry strategy known as "azologization." This approach involves replacing a key structural motif in a known biologically active molecule with an azobenzene group to impart photoswitchable properties. researchgate.net In the case of these ion channel blockers, the azobenzene unit is introduced to control the presentation of the quaternary ammonium pharmacophore to its binding site within the ion channel pore. The trans isomer is typically the active, blocking conformation, while the cis isomer is inactive. nih.gov

The photophysical properties of the azobenzene core, such as the absorption maxima of the E and Z isomers and the thermal lifetime of the Z form, are critical for their biological application. These properties can be fine-tuned by introducing various substituents at the para-positions of the azobenzene rings. The electronic effects of these substituents, described by Hammett constants, correlate with the spectral and kinetic properties of the molecule. This allows for the rational design of photoswitches with properties optimized for specific applications, such as shifting the absorption spectrum to longer, more tissue-penetrant wavelengths. rsc.org

A more recent strategy to enhance the performance of azobenzene-based photopharmacology is the use of deuteration. Replacing hydrogen atoms with deuterium (B1214612) on the azobenzene core can improve several key parameters without significantly altering the molecule's structure. These improvements include:

Higher molar extinction coefficient: leading to greater light sensitivity.

Higher photoisomerization quantum yield: resulting in more efficient switching.

Faster macroscopic rate of photoisomerization. nih.gov

This strategy has been shown to enhance the performance of azobenzene-based ligands for the optical control of ion channels and G protein-coupled receptors. nih.gov

Molecular and Cellular Mechanisms of Action of Kio 301 Chloride Hydrochloride

Photoreversible Isomerization and Conformational Dynamics of KIO-301 (chloride) (hydrochloride)

The core function of KIO-301 as a "molecular photoswitch" relies on its ability to change shape in response to light, a process known as photoreversible isomerization. kiorapharma.comreportablenews.com This dynamic property allows it to exist in two distinct conformational states, each associated with a different level of neuronal activity. reportablenews.com

KIO-301's functionality is defined by its two primary isomers: a trans-configuration and a cis-configuration. reportablenews.com

'Off' State (Darkness): In the absence of light, KIO-301 naturally resides in its more stable, lower-energy trans-configuration. reportablenews.com This form is characterized by a linear or elongated shape. kiorapharma.comreportablenews.com In this "off" state, the molecule does not significantly obstruct ion flow through the channels it occupies. reportablenews.comreportablenews.com This allows the RGC to remain in its resting or "off" state. reportablenews.com

'On' State (Light): When exposed to visible light, KIO-301 absorbs photons and undergoes a rapid and reversible isomeric shift to its higher-energy cis-configuration. reportablenews.comreportablenews.com This "on" state has a bent or orthogonal shape. reportablenews.com This change in conformation is the critical step that enables the molecule to physically block ion channels. reportablenews.comkiorapharma.com This process is reversible; once the light source is removed, the molecule reverts to its trans-configuration, turning the cell "off" again. reportablenews.com

Condition KIO-301 State Molecular Configuration Resulting RGC Activity
Absence of Light 'Off'trans-isomer (linear, low energy) reportablenews.comResting State ('Off') reportablenews.com
Presence of Light 'On'cis-isomer (bent, high energy) reportablenews.comActivated State ('On') reportablenews.com

The transition of KIO-301 from its 'off' to 'on' state is a direct conversion of light energy into mechanical, conformational energy. The molecule is specifically designed so that the energy from absorbed photons is sufficient to overcome the rotational barrier around its central nitrogen-nitrogen double bond (the azo group), forcing the molecule from the stable trans state into the less stable, higher-energy cis state. reportablenews.com This stored potential energy in the cis conformation is released when the molecule relaxes back to the trans form in the dark, completing the cycle. reportablenews.com This elegant mechanism allows for the precise temporal control of neuronal activity using light.

Interaction of KIO-301 (chloride) (hydrochloride) with Ion Channels

Once inside the RGC, KIO-301 lodges within the pore of specific voltage-gated ion channels in a non-covalent, reversible manner. reportablenews.comreportablenews.com Its ability to modulate these channels is entirely dependent on its conformational state, which is controlled by light. arvojournals.org The primary targets for KIO-301 are Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels and Voltage-Gated Potassium (Kv) channels, which are crucial for regulating neuronal excitability. arvojournals.orgreportablenews.comreportablenews.com

HCN channels are critical regulators of neuronal resting membrane potential and responsiveness. reportablenews.com In the dark, the linear trans-isomer of KIO-301 sits (B43327) within the channel pore without preventing the normal flow of ions. reportablenews.comreportablenews.com However, upon exposure to light, the molecule's shift to the bent cis-configuration effectively creates a physical blockade within the HCN channel pore. reportablenews.commedchemexpress.com This blockage obstructs the normal ion flow, altering the cell's membrane potential and leading to its activation. kiorapharma.com

Similarly, KIO-301 interacts with voltage-gated potassium (Kv) channels, which are essential for repolarizing the neuron after an action potential and maintaining the resting membrane potential. reportablenews.comnih.gov Like its effect on HCN channels, KIO-301 in its light-activated cis-form blocks the efflux of potassium ions through Kv channels. reportablenews.comreportablenews.com This inhibition of potassium currents contributes to the depolarization of the RGC membrane, pushing it closer to the threshold for firing an action potential. reportablenews.comnih.gov The combined blockade of both HCN and Kv channels makes the light-induced activation of RGCs more robust. arvojournals.orgreportablenews.com

Ion Channel Target Interaction with KIO-301 Effect of Light (cis-isomer)
HCN Channels Lodges within the channel pore reportablenews.comreportablenews.comBlocks ion flow, leading to depolarization reportablenews.comkiorapharma.commedchemexpress.com
Kv Channels Lodges within the channel pore reportablenews.comreportablenews.comBlocks potassium efflux, contributing to depolarization reportablenews.comreportablenews.com

The fundamental mechanism of neuronal activation by KIO-301 is the light-triggered disruption of ion flow. kiorapharma.com By physically blocking the pores of HCN and Kv channels, the cis-isomer of KIO-301 prevents the normal outward flow of positive ions (primarily potassium). reportablenews.com This blockage causes a buildup of positive charge inside the neuron, leading to membrane depolarization. When this depolarization reaches a sufficient threshold, the RGC fires an action potential—an electrical signal. reportablenews.comkiorapharma.com This signal is then transmitted down the optic nerve to the visual processing centers of the brain, such as the visual cortex, which interprets it as the perception of light. kiorapharma.comkiorapharma.com

Functional MRI (fMRI) data from the ABACUS-1 clinical trial provided objective evidence of this mechanism, showing a statistically significant increase in brain activity within the visual cortex in response to light stimuli after KIO-301 administration. kiorapharma.com

Timepoint Mean Change in Visual Cortex Activity (Voxels ± SD) Statistical Significance
Day 2 1574.0 ± 689.7p<0.05 kiorapharma.com
Day 14 1061.8 ± 632.1p<0.05 kiorapharma.com
Day 28 1110.8 ± 478.4p<0.05 kiorapharma.com
Data from the ABACUS-1 Phase I/II clinical trial, assessing change from baseline (n=12). kiorapharma.com

This entire process effectively bypasses the defunct photoreceptor layer, bestowing light-sensing capabilities upon the surviving RGCs and creating a pathway for visual information to reach the brain. kiorapharma.comreportablenews.com

Dihydroorotate (B8406146) Dehydrogenase (DHODH) Inhibition by KIO-301 (chloride) (hydrochloride)

KIO-301 has been identified as an inhibitor of dihydroorotate dehydrogenase (DHODH), in addition to its function as a photoswitchable HCN channel blocker. This inhibition of a key enzyme in pyrimidine (B1678525) biosynthesis presents a distinct mechanism of action with significant cellular implications.

Role of DHODH in Pyrimidine Biosynthesis and Cellular Metabolism

Dihydroorotate dehydrogenase (DHODH) is a critical enzyme located on the inner mitochondrial membrane in eukaryotic cells. researchgate.net It catalyzes the fourth and only redox step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate. researchgate.netresearchgate.net This pathway is fundamental for the production of pyrimidine nucleotides, such as uridine (B1682114) monophosphate (UMP), which are essential building blocks for DNA and RNA. researchgate.netnih.gov

The process catalyzed by DHODH is coupled to the mitochondrial electron transport chain, specifically linking pyrimidine synthesis to cellular respiration. researchgate.netnih.gov This connection means that the production of pyrimidines is tied to the cell's energy status and oxygen availability. researchgate.net Rapidly proliferating cells, including activated immune cells and cancer cells, have a high demand for nucleic acid synthesis and are therefore particularly dependent on the de novo pyrimidine pathway. researchgate.netnih.gov Consequently, DHODH is a validated therapeutic target for managing conditions characterized by excessive cell proliferation, such as autoimmune diseases and cancer. researchgate.netnih.gov

Inhibition of DHODH leads to a depletion of the pyrimidine nucleotide pool. nih.gov This "pyrimidine starvation" can disrupt numerous cellular processes that depend on these essential molecules, including:

Nucleic Acid Synthesis: A shortage of pyrimidines directly impedes DNA replication and RNA transcription. nih.gov

Protein Translation: The production of proteins can be rapidly shut down following DHODH blockade. nih.gov

Glycoprotein and Phospholipid Synthesis: Pyrimidine derivatives are necessary for the creation of these vital cellular components. nih.gov

By interrupting these fundamental processes, DHODH inhibition can effectively control cell growth and function.

Implications of DHODH Inhibition for Retinal Cell Proliferation and Survival

The inhibition of DHODH by compounds like KIO-301 has significant implications for the proliferation and survival of retinal cells, particularly in pathological conditions involving inflammation and abnormal cell growth. While the primary therapeutic goal of KIO-3a01 in inherited retinal diseases is to act as a photoswitch on retinal ganglion cells, its DHODH inhibitory activity could offer a complementary mechanism of action, especially in diseases with an inflammatory or proliferative component.

In ocular inflammatory diseases such as uveitis, the proliferation of T-lymphocytes is a key driver of pathology. Related DHODH inhibitors from Kiora Pharmaceuticals, like KIO-101 and KIO-104, have been developed to suppress T-cell proliferation and the release of pro-inflammatory cytokines by blocking DHODH. sec.govkiorapharma.com This mechanism is designed to reduce inflammation within the eye. biospace.comstocktitan.net

The implications for retinal cell proliferation and survival are rooted in the universal need for pyrimidines in dividing cells. In conditions like proliferative vitreoretinopathy (PVR), a complication of retinal detachment, the abnormal proliferation of retinal pigment epithelial (RPE) cells, glial cells, and fibroblasts leads to the formation of scar tissue that can cause retinal traction and re-detachment. By inhibiting DHODH, the proliferation of these cells could be curtailed, thus preventing the progression of the disease.

Furthermore, DHODH inhibition has been shown to induce cell death in various cancer cell types. nih.gov This is often a result of the combined effects of cell cycle arrest, impaired DNA synthesis, and the activation of apoptotic pathways due to cellular stress from pyrimidine depletion. nih.govnih.gov In the context of the retina, this could be beneficial in eliminating unwanted proliferative cells that contribute to disease pathology. The table below summarizes the potential effects of DHODH inhibition on cellular processes relevant to retinal health.

Table 1: Effects of DHODH Inhibition on Cellular Processes

Cellular ProcessConsequence of DHODH InhibitionPotential Implication for Retinal Cells
Pyrimidine Synthesis Depletion of uridine and cytidine (B196190) pools. researchgate.netresearchgate.netReduced availability of essential building blocks for nucleic acids.
Cell Proliferation Arrest of the cell cycle, particularly in the S phase. nih.govInhibition of pathological cell proliferation (e.g., in PVR).
Cell Survival Induction of apoptosis and other forms of programmed cell death in highly proliferative cells. nih.govElimination of detrimental proliferative cells.
Inflammation Suppression of T-cell and B-cell proliferation and function. sec.govfirstwordpharma.comReduction of intraocular inflammation in conditions like uveitis.
Protein Synthesis Rapid shutdown of protein translation. nih.govImpaired production of proteins necessary for cell growth and function.

Preclinical Pharmacological Characterization of Kio 301 Chloride Hydrochloride

In Vitro Studies on Retinal Cell Responses to KIO-301 (chloride) (hydrochloride)

Activation of Retinal Ganglion Cells in Response to Light Stimuli

KIO-301 functions as a "molecular photoswitch," with "on" and "off" positions controlled by light. kiorapharma.com In the absence of light, the molecule remains in its linear, "off" position. kiorapharma.com When exposed to light, KIO-301 undergoes a conformational change to its "on" position. kiorapharma.com This change disrupts the flow of ions across the RGC membrane, activating the cells and enabling them to send signals to the brain. kiorapharma.com The molecule selectively enters RGCs, where it interacts with voltage-gated ion channels that regulate neural signaling. newsfilecorp.com Specifically, KIO-301 is an azobenzene (B91143) photoswitch compound known to block voltage-gated potassium channels and hyperpolarization-activated cyclic nucleotide-gated (HCN) channels upon light exposure. arvojournals.org This blockage triggers the RGCs to an "ON" state, initiating a visual signal to the brain. reportablenews.com When the light source is removed, KIO-301 reverts to its "off" state, stopping the signal. newsfilecorp.com

Assays for Light-Sensitivity Conferral in Retinal Explants

In preclinical studies using retinal explants, KIO-301, then referred to as BENAQ, was shown to directly render retinal ganglion cells light-sensitive. arvojournals.org Research on retinal tissues from blind mice demonstrated that a related photoswitch molecule, AAQ, could confer robust light responses in RGCs. nih.gov These studies form the basis for the development of KIO-301 for human use. arvojournals.org The technology behind these photoswitch molecules was developed at the University of California, Berkeley, and the University of Washington. reportablenews.com

Electrophysiological Recordings of Neuronal Activity in KIO-301 (chloride) (hydrochloride)-Treated Retinal Preparations

Electrophysiological recordings are a key method for studying the activity of large populations of retinal ganglion cells in ex vivo retinal preparations. nih.gov Multielectrode arrays (MEAs) are utilized to record the spontaneous and light-evoked firing of RGCs. nih.gov In studies with related photoswitch compounds like AAQ on retinas from rd1 mice, which lack functional photoreceptors, the application of the compound bestowed prolonged light sensitivity to multiple types of retinal neurons. nih.gov This resulted in synaptically amplified responses and center-surround antagonism in RGCs, indicating a restoration of complex visual processing. nih.gov While specific electrophysiological data for KIO-301 in retinal preparations is not detailed in the provided results, the mechanism of action through blocking ion channels strongly suggests it would induce light-dependent neuronal firing in treated RGCs. arvojournals.org

In Vivo Efficacy Studies of KIO-301 (chloride) (hydrochloride) in Animal Models of Retinal Degeneration

Restoration of Retinal Light Responses in Rodent Models (e.g., rd1 mice)

The rd1 mouse is a widely used animal model for studying retinal degeneration as it has a mutation in the Pde6b gene, leading to the loss of rod and cone photoreceptors. nih.gov Preclinical studies in these blind mice have shown that small molecule photoswitch compounds can restore vision. arvojournals.org A single intraocular injection of a related photoswitch, AAQ, was shown to restore light-driven behavioral responses in these mice. nih.gov These promising results in animal models paved the way for the clinical development of KIO-301. arvojournals.org

Assessment of Visual Behaviors in KIO-301 (chloride) (hydrochloride)-Treated Animal Models

In vivo experiments have demonstrated the potential of photoswitch molecules to restore functional vision. nih.gov For instance, after a single intraocular injection of AAQ, blind mice exhibited restored pupillary light reflexes and light avoidance behaviors, indicating that the light signals generated in the treated retina were successfully transmitted to and processed by the brain. nih.gov The duration of the effect observed in these preclinical studies has been consistent with the pharmacokinetic data, supporting the potential for monthly administration in humans. modernretina.com These behavioral assessments in animal models have been crucial in validating the therapeutic concept of KIO-301. youtube.com

Evaluation of Retinal Acuity via Ex Vivo Measurement Techniques (e.g., EyeCandy methodology)

In preclinical evaluations, the ability of KIO-301 and its parent photoswitch compounds to restore light sensitivity to retinal cells was assessed using ex vivo electrophysiological techniques. nih.govnih.govnih.gov While the specific term "EyeCandy methodology" is not detailed in the available literature, the established scientific approach involves the use of retinal explants from animal models of retinal degeneration, such as the rd1 mouse. nih.govnih.gov

These studies utilize multielectrode arrays (MEAs) to record the electrical activity of retinal ganglion cells (RGCs), the retinal cells that survive after photoreceptors have degenerated. nih.govnih.govresearchgate.net In this method, a piece of the retina is explanted and placed with its RGC layer facing the array of electrodes. arvojournals.org The baseline activity of the RGCs in the blind retina is recorded, showing no response to light stimulation. Subsequently, the retinal tissue is treated with the photoswitch compound. nih.govnih.gov

Following application of the photoswitch, the retina is again stimulated with light. Preclinical studies with second-generation photoswitches like BENAQ, the compound developed for human intravitreal delivery as KIO-301, demonstrated that the previously unresponsive RGCs fire robust action potentials upon light stimulation. nih.govarvojournals.org This light-evoked activity confirms that the photoswitch has successfully conferred light sensitivity to the surviving RGCs. nih.govnih.gov Furthermore, these ex vivo recordings can distinguish between different types of RGC responses (e.g., ON, OFF), providing insight into the physiological relevance of the restored visual signaling. nih.govnih.gov This technique serves as a crucial preclinical proof-of-concept, directly measuring the compound's ability to "switch on" neuronal activity in response to light, a fundamental prerequisite for restoring visual acuity.

Preclinical Pharmacokinetic Profiles of KIO-301 (chloride) (hydrochloride)

Absorption and Distribution in Ocular Tissues in Animal Models

Following intravitreal administration in animal models, KIO-301 is designed to be absorbed into the retinal tissue and exert its effect on the surviving neurons. arvojournals.org A key feature of KIO-301 and related azobenzene photoswitches is their selective absorption into specific target cells within the degenerated retina. nih.govarvojournals.orgophthalmologytimes.comkiorapharma.com

Preclinical research has shown that these photoswitch compounds are selectively taken up by retinal ganglion cells (RGCs). nih.govkiorapharma.comnih.gov This selective entry is mediated by P2X receptors, a type of ion channel on the cell surface. nih.govnih.gov Notably, the expression of P2X receptors is upregulated in the RGCs of retinas undergoing photoreceptor degeneration. nih.govnih.gov This disease-specific change provides a natural conduit for the photoswitch to enter the target RGCs, where it can then interact with voltage-gated ion channels to control their firing. nih.govnih.gov This mechanism ensures that the drug is concentrated in the cells that need to be made light-sensitive, while having minimal interaction with healthy, non-target cells. This targeted distribution is a critical aspect of its preclinical profile, suggesting a localized action within the eye. nih.govmodernretina.com

While the selective uptake into RGCs is well-described, specific quantitative data on the concentration of KIO-301 in various other ocular tissues (e.g., vitreous, aqueous humor, sclera) from animal models is not detailed in the available scientific literature.

Table 1: Preclinical Ocular Absorption and Distribution of KIO-301

Parameter Finding Source
Route of Administration Intravitreal Injection arvojournals.org
Target Cells Retinal Ganglion Cells (RGCs) nih.govophthalmologytimes.comkiorapharma.com
Mechanism of Uptake Mediated by P2X Receptors nih.govnih.gov

| Distribution Specificity | Selective for RGCs in degenerated retinas due to upregulated P2X expression | nih.govnih.gov |

Elimination Kinetics and Duration of Effect in Preclinical Species

Preclinical studies have been crucial in establishing the elimination kinetics and expected duration of action for KIO-301. ophthalmologytimes.com While specific half-life values and clearance rates in preclinical species are not publicly detailed, results from these studies have consistently supported a prolonged duration of effect. ophthalmologytimes.commodernretina.com

The design of KIO-301 as a second-generation photoswitch aimed to overcome the short half-life of earlier compounds, which would have required frequent, untenable injections. nih.gov The preclinical pharmacokinetic data for KIO-301 demonstrated a duration of effect consistent with what has been subsequently observed in human clinical trials, supporting a potential monthly intravitreal injection schedule. ophthalmologytimes.commodernretina.com This indicates that following a single injection, the compound is cleared from the ocular tissues slowly enough to maintain a therapeutic concentration for an extended period. This favorable elimination profile is a significant advancement, suggesting a long-term therapeutic effect can be achieved without the need for more frequent administration. researchgate.net

Table 2: Preclinical Elimination and Duration of Effect of KIO-301

Parameter Finding Source
Elimination Profile Suggests slow clearance from ocular tissue ophthalmologytimes.commodernretina.com
Duration of Effect Prolonged; preclinical data supports a monthly dosing interval ophthalmologytimes.commodernretina.com

| Predecessor Compound Half-Life | An earlier photoswitch (AAQ) had a short half-life of 4 hours, necessitating the development of longer-acting compounds like KIO-301. | nih.gov |

Metabolic Pathways and Metabolite Identification of KIO-301 (chloride) (hydrochloride) in Preclinical Models

The identification of metabolic pathways and resulting metabolites is a critical component of preclinical drug development to understand a compound's behavior and safety profile. nih.govresearchgate.net This process typically involves incubating the drug with in vitro systems like liver microsomes or hepatocyte cultures, followed by analysis with techniques such as liquid chromatography-mass spectrometry (LC-MS) to identify any biotransformations. researchgate.netnih.govmdpi.com

However, specific details regarding the metabolic pathways and identified metabolites of KIO-301 from preclinical models are not available in the reviewed scientific literature. As an azobenzene-based compound, potential metabolic reactions could theoretically involve modifications to the azobenzene core or its side chains, but without specific study data, this remains speculative. The focus of published preclinical research has been on the compound's pharmacodynamic action and targeted distribution within the eye. nih.govkiorapharma.com

Computational and Biophysical Studies on Kio 301 Chloride Hydrochloride

Molecular Docking and Dynamics Simulations of KIO-301 (chloride) (hydrochloride)

Computational modeling, including molecular docking and dynamics simulations, provides invaluable insights into how KIO-301 interacts with its biological targets and how its structure changes in response to light. While specific, detailed public-domain data on molecular docking and dynamics simulations exclusively for KIO-301 is limited, the principles of these methods and findings from related photoswitchable molecules offer a strong framework for understanding its behavior.

Ligand-Protein Interactions with HCN and Potassium Ion Channels

KIO-301 is known to be an azobenzene (B91143) photoswitch compound that functions by blocking voltage-gated ion channels, specifically hyperpolarization-activated cyclic nucleotide-gated (HCN) and voltage-gated potassium channels, upon exposure to visible light. arvojournals.org The interaction is state-dependent, with the trans isomer, prevalent in the dark, acting as a channel blocker.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. For KIO-301, docking studies would be employed to model its interaction with the pore-forming domains of HCN and potassium channels. These simulations would identify the likely binding pocket and the specific amino acid residues that stabilize the ligand through various non-covalent interactions, such as:

Hydrophobic interactions: The azobenzene core and other nonpolar regions of KIO-301 would likely interact with hydrophobic residues lining the ion channel pore.

Electrostatic interactions: The positively charged quaternary ammonium (B1175870) group of KIO-301 is expected to form strong electrostatic interactions with negatively charged residues within the channel.

Hydrogen bonding: The molecule's structure allows for potential hydrogen bond formation with appropriate donor or acceptor residues in the protein.

The selective action of KIO-301 on degenerated retinal ganglion cells (RGCs) is thought to be linked to the upregulation of certain ion channels, like P2X receptors, which may facilitate its entry into these specific cells. nih.gov

Conformational Changes and Binding Affinity Modeling of KIO-301 (chloride) (hydrochloride)

Upon absorption of light, KIO-301 undergoes a conformational change from the planar trans isomer to the non-planar cis isomer. kiorapharma.com This photoisomerization is the key to its function as a molecular switch. Molecular dynamics (MD) simulations are a powerful tool for studying these conformational changes and their effects on protein binding.

MD simulations can model the dynamic behavior of the KIO-301-channel complex over time. These simulations would illustrate how the structural shift from trans to cis alters the molecule's shape and charge distribution, leading to a reduced affinity for the binding site within the ion channel. This dissociation of the cis isomer from the channel pore effectively "unblocks" it, allowing ion flow and altering the cell's electrical activity.

Binding affinity modeling, often performed using techniques like free energy perturbation or thermodynamic integration in conjunction with MD simulations, can quantify the difference in binding energy between the trans and cis isomers. While specific binding affinity values for KIO-301 are not publicly available, the significant difference in biological activity between the two states strongly suggests a substantial disparity in their binding affinities for the target ion channels.

Table 1: General Principles of KIO-301 Isomer Interaction with Ion Channels

IsomerConformationInteraction with Ion ChannelBiological Consequence
trans (dark state)Planar, elongatedHigh-affinity binding, blocks ion flowRGCs are not activated
cis (light state)Non-planar, bentLow-affinity binding, unblocks ion flowRGCs are activated, sending signals to the brain. kiorapharma.com

Structure-Based Drug Design Approaches for KIO-301 (chloride) (hydrochloride) Optimization

KIO-301, also known in preclinical studies as BENAQ, is the result of a structure-based drug design approach aimed at improving upon earlier generations of photoswitchable molecules. arvojournals.org One of its predecessors, DENAQ, also showed promise but had limitations in potency and duration of action.

The development of BENAQ involved chemical modifications to the core azobenzene structure to enhance its therapeutic properties. This process, known as a structure-activity relationship (SAR) study, aims to systematically alter parts of a molecule to optimize its biological activity. nih.gov For KIO-301/BENAQ, the optimization likely focused on:

Increased Potency: Modifications to the pharmacophore to improve its binding affinity to the target ion channels. BENAQ has been reported to be 20-fold more potent than DENAQ. researchgate.net

Enhanced Photophysical Properties: Tuning the absorption spectrum to be more sensitive to visible light and optimizing the kinetics of photoisomerization and thermal relaxation.

Improved Pharmacokinetics: Ensuring the molecule has appropriate solubility, stability, and distribution in the eye to achieve a sustained therapeutic effect.

Table 2: Comparison of BENAQ (KIO-301) and its Predecessor DENAQ

CompoundRelative PotencyKey Improvement
DENAQ1xFirst-generation photoswitch for vision restoration. nih.gov
BENAQ (KIO-301)20xImproved potency and longer duration of action. researchgate.net

Photophysical Characterization of KIO-301 (chloride) (hydrochloride) Isomers

The function of KIO-301 is fundamentally dependent on the photophysical properties of its azobenzene core. Azobenzenes are characterized by their ability to isomerize between two states, trans and cis, upon light absorption.

trans-to-cis Isomerization: In the dark, KIO-301 exists predominantly in its more stable, planar trans form. When exposed to light of a specific wavelength (typically in the visible spectrum for this class of molecules), it undergoes isomerization to the less stable, bent cis form. kiorapharma.com

cis-to-trans Relaxation: The cis isomer can revert to the trans form either through absorption of a different wavelength of light or, more commonly for this type of photoswitch, through thermal relaxation in the dark. The rate of this thermal relaxation is a critical parameter for its biological function, as it determines how quickly the "off" state is restored when the light stimulus is removed.

Table 3: General Photophysical Properties of KIO-301 Isomers

IsomerAbsorption of LightStability
transAbsorbs visible light to convert to the cis form.Thermally stable "off" state in the absence of light. kiorapharma.com
cisCan absorb light to revert to the trans form, but primarily relaxes thermally.Less stable, relaxes back to the trans form in the dark.

Advanced Research Directions and Applications of Kio 301 Chloride Hydrochloride As a Research Tool

KIO-301 (chloride) (hydrochloride) as a Probe for Ion Channel Function

KIO-301 functions as a light-dependent blocker of specific voltage-gated ion channels, primarily hyperpolarization-activated cyclic nucleotide-gated (HCN) and voltage-gated potassium (Kv) channels. arvojournals.orgmedchemexpress.com This property makes it an invaluable tool for probing the function of these channels in both healthy and diseased states. In the context of retinal diseases like Retinitis Pigmentosa (RP), where photoreceptor cells (rods and cones) degenerate, the downstream retinal ganglion cells (RGCs) remain viable but lose their light-driven input. kiorapharma.comkiorapharma.com

KIO-301 is selectively taken up by these surviving RGCs, reportedly via the P2X7 transmembrane receptor which is upregulated in these cells. reportablenews.comreportablenews.com Once inside, the molecule lodges within the pore of HCN and Kv channels in a reversible, non-covalent manner. reportablenews.comreportablenews.com The compound's conformation, and thus its channel-blocking activity, is controlled by light:

In darkness (Off-State): KIO-301 exists in its stable, linear trans-configuration. In this state, it allows for the normal flow of ions through the channel, and the RGC remains at its resting potential. kiorapharma.comreportablenews.comreportablenews.com

In the presence of visible light (On-State): The molecule undergoes a rapid and reversible isomeric shift to its bent cis-configuration. reportablenews.com This change in shape effectively blocks the ion channel, preventing ion efflux. reportablenews.comreportablenews.com This blockade alters the membrane potential of the RGC, causing it to fire and send a neural signal to the brain's visual cortex, which is perceived as light. kiorapharma.comkiorapharma.com

This photoswitchable activity allows researchers to precisely control the activity of specific ion channels in targeted cells with high temporal resolution. By applying light, investigators can turn RGCs "on" and "off," enabling detailed study of the role of HCN and Kv channels in RGC excitability and signaling. kiorapharma.comkiorapharma.com This provides a direct method to explore the downstream effects of RGC activation on the visual pathway, including functional responses in the primary visual cortex as measured by functional MRI (fMRI). arvojournals.orgkiorapharma.com

Table 1: Mechanism of Action of KIO-301 as an Ion Channel Probe

Feature Description
Target Cell Type Retinal Ganglion Cells (RGCs) arvojournals.orgkiorapharma.com
Cellular Uptake Preferentially via P2X7 transmembrane receptor reportablenews.comreportablenews.com
Molecular Target HCN and Voltage-Gated Potassium (Kv) Channels arvojournals.orgmedchemexpress.com
Dark State (Off) trans-isomer, allows ion flow reportablenews.comreportablenews.com
Light State (On) cis-isomer, blocks ion channel reportablenews.comreportablenews.com
Effect on RGC Confers light-sensing capabilities arvojournals.orgkiorapharma.com

Development of Optogenetic-Inspired Tools Based on KIO-301 (chloride) (hydrochloride) Core Structure

KIO-301 is a prime example of a chemical optogenetic tool, offering a small-molecule alternative to traditional gene-based optogenetics. Its core azobenzene (B91143) structure is the engine of its photoswitchable nature. This chemical approach has several advantages, including being "mutation agnostic," meaning it has the potential to work regardless of the specific genetic mutation causing the disease, a significant benefit for conditions like RP which is linked to over 150 different mutations. reportablenews.com

The success of KIO-301 inspires the development of a broader class of optogenetic-inspired tools based on its core structure. Research in this area could focus on synthesizing new azobenzene derivatives with tailored properties. By modifying the side groups attached to the central azobenzene scaffold, it is theoretically possible to:

Alter the Wavelength Sensitivity: Create new molecules that are activated by different wavelengths of light (e.g., red-shifted to penetrate tissue more deeply).

Tune Activation/Deactivation Kinetics: Modify the speed at which the molecule switches between its cis and trans states, allowing for the mimicry of different neural firing patterns.

Change Ion Channel Specificity: Develop analogues that selectively target other ion channels, expanding the toolkit for controlling neuronal activity.

Improve Cellular Targeting: Engineer the molecule to be taken up by other specific cell types beyond RGCs, broadening its applicability to different neurological systems.

The development of such a chemical library of photoswitches would provide researchers with a versatile and powerful set of tools for dissecting neural circuits with high precision, complementing existing genetic methods.

Exploration of KIO-301 (chloride) (hydrochloride) in Other Neurological or Sensory Systems

While the primary application and current clinical development of KIO-301 are focused on inherited retinal diseases—including Retinitis Pigmentosa, Choroideremia, and Stargardt disease—its mechanism of action holds potential for other neurological or sensory systems. kiorapharma.comreportablenews.comkiorapharma.com The target ion channels, HCN and Kv, are widely expressed throughout the central and peripheral nervous systems and are fundamental to regulating neuronal excitability, rhythmicity, and sensory transduction.

The demonstrated ability of KIO-301 to restore light sensation in the retina provides a proof-of-concept for "reanimating" dormant or dysfunctional circuits. arvojournals.org This principle could be explored in other contexts:

Auditory System: Certain forms of deafness involve the loss of sensory hair cells, while the downstream spiral ganglion neurons remain intact, analogous to RGCs in the retina. A modified version of KIO-301, perhaps delivered to the cochlea, could potentially be used to confer a direct response to a specific stimulus in these neurons.

Somatosensory System: In conditions involving peripheral nerve damage or neuropathic pain, modulating the activity of specific ion channels in sensory neurons is a key therapeutic strategy. A targeted photoswitch could offer a way to control pain signals with light.

Central Nervous System Disorders: Disorders like epilepsy are characterized by hyperexcitability in neural circuits. A light-activated channel blocker could theoretically be used to quell seizure activity in a targeted brain region.

Functional MRI studies have already confirmed that KIO-301's action in the retina leads to increased activity in the brain's visual cortex, demonstrating a clear link between the peripheral sensory organ and a central nervous system response. arvojournals.orgophthalmologytimes.comkiorapharma.com This supports the feasibility of using such compounds to influence brain function. Future research will need to focus on developing strategies to deliver and target these photoswitches to the desired non-retinal neural populations.

Table 2: Investigated and Potential Applications for KIO-301

Status Disease/System Rationale
Clinical Retinitis Pigmentosa (RP) kiorapharma.com RGCs survive photoreceptor loss and can be made photosensitive. kiorapharma.comreportablenews.com
Planned Choroideremia kiorapharma.com Shared pathology with RP, where RGCs remain viable. kiorapharma.com
Planned Stargardt Disease kiorapharma.com Shared pathology with RP, where RGCs remain viable. kiorapharma.com
Exploratory Other Degenerative Retinal Diseases reportablenews.com Potential to bypass photoreceptor degeneration in various conditions.
Theoretical Other Sensory or Neurological Systems HCN and Kv channels are widely expressed and key to neuronal excitability.

Strategies for Enhancing KIO-301 (chloride) (hydrochloride) Potency and Duration of Action in Preclinical Settings

To optimize the therapeutic potential of KIO-301 and related molecules, research is directed towards improving its pharmacological profile, particularly its potency and duration of action.

KIO-301 was developed for human use from a preclinical photoswitch molecule known as BENAQ. arvojournals.org This evolution implies that chemical modifications were made to enhance its properties for clinical application. Future preclinical research can build on this by systematically modifying the KIO-301 structure to achieve further improvements. Key goals for chemical modification include:

Increased Potency: Fine-tuning the molecule's interaction with the binding site within the ion channel to achieve a blocking effect at lower concentrations. This could reduce the required dose and minimize potential off-target effects.

Enhanced Bioavailability: Modifying the compound's lipophilicity and solubility to improve its ability to cross biological barriers and reach its target cells more efficiently after administration.

Optimized Pharmacokinetics: Adjusting the metabolic stability of the compound to control how long it remains active in the eye. Preclinical data suggests the current formulation is suitable for a monthly intravitreal injection, as its effect lasts for approximately 29 days. reportablenews.commodernretina.com Further modifications could aim to extend this duration.

Refined Spectral Properties: Adjusting the azobenzene core to respond to ambient light levels more effectively, potentially improving functional vision in a wider range of lighting conditions.

The current administration route for KIO-301 is intravitreal injection, which delivers the drug directly to the vitreous humor of the eye. arvojournals.orgreportablenews.com While effective, repeated intraocular injections carry risks and can be a burden for patients. Advanced research is exploring novel drug delivery systems to provide sustained release, which would enhance the duration of action and reduce the frequency of administration.

Potential strategies applicable to KIO-301 include:

Injectable Hydrogels: Formulating KIO-301 within a biocompatible hydrogel that can be injected into the eye. nih.gov This hydrogel would act as a depot, slowly releasing the drug over an extended period (months), thereby maintaining a therapeutic concentration and prolonging the effect of a single injection. nih.gov

Microemulsions: Utilizing microemulsion formulations, which are stable, colloidal systems that can enhance the retention time of a drug within the eye. nih.gov Their submicron particle size can improve drug absorption and bioavailability. nih.gov

Intraocular Implants: Developing small, biodegradable (or non-biodegradable) implants that are surgically placed in the eye and are designed to release KIO-301 at a constant rate over a very long period, potentially for a year or more. nih.gov

These advanced delivery platforms could significantly improve the clinical utility of KIO-301, making the treatment more convenient and potentially more effective by providing a more stable, long-term restoration of light sensitivity.

Conclusion and Future Academic Perspectives on Kio 301 Chloride Hydrochloride Research

Summary of KIO-301 (chloride) (hydrochloride) as a Photopharmacological Agent

KIO-301 is a visible light-sensitive small molecule, specifically an azobenzene (B91143) photoswitch compound, designed to restore the eye's ability to perceive light in patients with profound vision loss. ophthalmologytimes.commedchemexpress.com In conditions like retinitis pigmentosa (RP), the light-sensing rod and cone photoreceptors degenerate, while downstream neurons, particularly retinal ganglion cells (RGCs), often remain viable. kiorapharma.comkiorapharma.com KIO-301 is designed to selectively enter these surviving RGCs and act as a "molecular photoswitch," effectively converting them into novel light-sensing cells capable of signaling the brain. ophthalmologytimes.comkiorapharma.com

The mechanism of action is rooted in its ability to change conformation in response to light. kiorapharma.com In the dark, the molecule remains in a linear, "off" position. kiorapharma.com Upon exposure to light, it isomerizes into a different shape, the "on" position. kiorapharma.comreportablenews.com This change allows it to reversibly block voltage-gated ion channels, including hyperpolarization-activated cyclic nucleotide-gated (HCN) and voltage-gated potassium channels, on the surface of RGCs. medchemexpress.comarvojournals.org This blockage alters the flow of ions, activating the RGCs to send neural signals to the brain's visual cortex, which are then interpreted as light. kiorapharma.comreportablenews.com This process is reversible; when the light source is removed, the molecule reverts to its "off" state, stopping the signal. reportablenews.comkiorapharma.com

ConditionKIO-301 StateIon Channel InteractionRetinal Ganglion Cell (RGC) ActivitySignal to Brain
Without Light (Dark) Linear "Off" Position (trans-configuration)Allows normal ion flowInactiveNo signal
With Light Flipped "On" Position (cis-configuration)Blocks ion effluxActivatedSignal sent to visual cortex
Table 1: Photopharmacological Mechanism of KIO-301

Unanswered Questions and Future Research Avenues for KIO-301 (chloride) (hydrochloride)

While initial results are promising, several questions remain that will guide future research. The long-term durability of KIO-301's effect and the functional consequences of sustained or repeated administration are yet to be fully determined. The ABACUS-2 trial, a larger, randomized, and controlled Phase 2 study, is planned to further investigate the molecule's efficacy and safety with multiple doses. kiorapharma.comberkeley.educlinicaltrials.gov

A primary advantage of KIO-301 is its mutation-agnostic approach. reportablenews.com Unlike gene therapies that target specific genetic defects, KIO-301 has the potential to treat RP regardless of which of the more than 150 gene mutations is the cause. reportablenews.comkiorapharma.comreportablenews.com Future research will need to confirm its effectiveness across this wide genetic landscape.

Key avenues for future investigation include:

Expansion to Other Retinal Diseases: Research is planned to explore the utility of KIO-301 for other inherited retinal diseases characterized by photoreceptor loss, such as Choroideremia and Stargardt disease. kiorapharma.comreportablenews.com There is also potential for application in broader degenerative conditions like geographic atrophy. reportablenews.com

Combination Therapies: The possibility of using KIO-301 in conjunction with other treatments, including future gene therapies, presents another research direction. kiorapharma.comreportablenews.com

Endpoint Development: A crucial part of the upcoming ABACUS-2 trial involves the validation of novel functional vision endpoints. kiorapharma.com Establishing endpoints that measure a therapy's effect on a patient's ability to perform everyday activities is critical for regulatory approval and for demonstrating real-world benefit. kiorapharma.com

Broader Implications of KIO-301 (chloride) (hydrochloride) Research for Vision Science and Neurophotocontrol

The development of KIO-301 carries significant implications that extend beyond a single therapeutic agent. For vision science, it provides powerful proof-of-concept for a chemical-based approach to vision restoration. This strategy circumvents the complexities and limitations of gene-specific or cell-based therapies by directly bestowing light-sensing properties on existing, non-light-sensitive neurons. This represents a paradigm shift for treating late-stage blindness where native photoreceptors are permanently lost. fightingblindness.org

More broadly, KIO-301 is a key example of advanced neurophotocontrol. The ability to use a small molecule to reversibly control neuronal activity with light has vast potential in neuroscience research. This approach could be adapted to study and potentially treat a wide range of neurological disorders by enabling precise, light-mediated control over specific neural circuits without the need for genetic modification (optogenetics). The success of KIO-301 in the complex environment of the human eye could spur the development of similar photoswitchable molecules for other neurological targets, opening new frontiers in pharmacology and therapeutic intervention.

Q & A

Q. What is the proposed mechanism of action of KIO-301 (chloride) (hydrochloride) in modulating HCN channels for vision restoration?

KIO-301 acts as a small molecule photoswitch targeting hyperpolarization-activated cyclic nucleotide-gated (HCN) channels. By reversibly blocking these channels, it modulates retinal ganglion cell activity, potentially restoring light sensitivity in degenerative retinal diseases . Methodologically, researchers should validate this mechanism using patch-clamp electrophysiology in HCN-expressing cell lines or ex vivo retinal tissues, coupled with calcium imaging to assess light-dependent responses.

Q. How can researchers optimize the formulation stability of KIO-301 hydrochloride for in vivo studies?

Formulation stability studies should employ factorial design experiments to test variables such as pH, excipient ratios (e.g., viscosity-reducing agents), and storage conditions. Kinetic analysis of in vitro release data (e.g., using USP dissolution apparatus) and accelerated stability testing under ICH guidelines (40°C/75% RH) can identify degradation pathways . Reference tables from pyridoxine hydrochloride studies (e.g., Table 10 in ) provide a template for analyzing release kinetics.

Q. What are the standard preclinical assays to evaluate KIO-301’s safety and efficacy in inherited retinal disease models?

Preclinical testing should include:

  • Electroretinography (ERG) to assess retinal function pre- and post-administration.
  • Optokinetic response (OKR) assays in animal models to quantify visual acuity improvements.
  • Histopathological analysis of retinal layers post-treatment.
  • Pharmacokinetic (PK) profiling via LC-MS/MS to measure plasma and retinal tissue concentrations .

Advanced Research Questions

Q. How can researchers address discrepancies in KIO-301’s pharmacokinetic data across different retinal disease models?

Contradictions in PK profiles (e.g., bioavailability variations) may arise from differences in disease progression or blood-retinal barrier integrity. To resolve this:

  • Conduct stratified subgroup analyses based on disease stage or genetic background.
  • Use mixed-effects modeling to account for inter-individual variability.
  • Validate findings with microdialysis in retinal interstitial fluid .

Q. What experimental design strategies optimize KIO-301’s in vitro release profile for sustained retinal delivery?

A factorial design approach (e.g., 2³ design) can test factors like polymer matrix composition (e.g., PLGA ratio), particle size, and pH-dependent release modifiers. Kinetic models (zero-order vs. Higuchi) should be applied to release data, with ANOVA to identify significant factors. Cross-reference optimization methods from hydroxyzine hydrochloride fast-dissolving tablet studies ( ) for methodology .

Q. What are critical considerations for designing Phase 1b clinical trials for KIO-301 in patients with choroideremia (CHM)?

Key elements include:

  • Endpoint selection : Use functional endpoints (e.g., multi-luminance mobility testing) and structural endpoints (OCT imaging) .
  • Dose escalation protocols : Follow a 3+3 design with real-time PK/PD monitoring.
  • Data standardization : Adhere to ISO 8601 date formats and CRF guidelines (e.g., ND/NK codes for missing data) to ensure traceability .

Q. How can cross-species differences in HCN channel expression confound KIO-301 efficacy studies?

Species-specific HCN isoform distribution (e.g., HCN1 vs. HCN2 predominance) may alter drug response. Mitigate this by:

  • Performing transcriptomic profiling (RNA-seq) of target tissues across species.
  • Using humanized HCN transgenic models to validate therapeutic relevance .

Q. What analytical methods validate the purity of KIO-301 hydrochloride in bulk synthesis?

Implement orthogonal techniques:

  • HPLC-UV/ELS for impurity profiling (threshold: ≤0.1% for unknown impurities).
  • NMR spectroscopy (¹H/¹³C) to confirm structural integrity.
  • Karl Fischer titration for water content validation .

Q. How can researchers profile KIO-301’s selectivity against non-retinal HCN channels (e.g., cardiac HCN4)?

Use high-throughput screening in HEK293 cells expressing HCN1-4 isoforms. Measure IC₅₀ values via voltage-clamp assays and compare with zatebradine (a cardiac HCN blocker) to assess selectivity. Cross-reference HCN antagonist data from for benchmarking .

Q. What strategies improve long-term stability of KIO-301 hydrochloride in aqueous formulations?

  • Lyophilization : Test cryoprotectants (e.g., trehalose) to prevent aggregation.
  • Antioxidant additives : Evaluate ascorbic acid or EDTA for oxidation prevention.
  • Real-time stability studies : Monitor degradation products at 6-month intervals under ICH Q1A conditions .

Notes

  • Data Presentation : Follow chemical EE guidelines () for equations, units, and statistical analysis.
  • Safety Protocols : Adhere to OSHA standards (29 CFR 1910.101) for handling hydrochloride salts .
  • Ethical Compliance : Align clinical trial designs with GCP principles and CRF documentation standards .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.